molecular formula C18H18O2S B14397306 Methyl 2,2-diphenylthiolane-3-carboxylate CAS No. 88692-00-6

Methyl 2,2-diphenylthiolane-3-carboxylate

Cat. No.: B14397306
CAS No.: 88692-00-6
M. Wt: 298.4 g/mol
InChI Key: HELIJTPQZNKKIC-UHFFFAOYSA-N
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Description

Methyl 2,2-diphenylthiolane-3-carboxylate is an organic compound with the molecular formula C18H18O2S. It is a member of the thiolane family, characterized by a five-membered ring containing sulfur. This compound is known for its unique structure, which includes two phenyl groups attached to the thiolane ring, and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-diphenylthiolane-3-carboxylate typically involves the reaction of thiolane derivatives with phenyl-containing reagents. One common method involves the use of thiobenzophenone as a precursor. The reaction conditions often require a catalyst and specific temperature control to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-diphenylthiolane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2,2-diphenylthiolane-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,2-diphenylthiolane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2-diphenylthiolane-3-carboxylate is unique due to its two phenyl groups attached to the thiolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other thiolane and thiophene derivatives, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

88692-00-6

Molecular Formula

C18H18O2S

Molecular Weight

298.4 g/mol

IUPAC Name

methyl 2,2-diphenylthiolane-3-carboxylate

InChI

InChI=1S/C18H18O2S/c1-20-17(19)16-12-13-21-18(16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3

InChI Key

HELIJTPQZNKKIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCSC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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